REACTION_CXSMILES
|
[CH3:1][C:2]([N+:10]([O-:12])=[O:11])([CH3:9])[CH2:3][CH2:4][C:5]([O:7]C)=[O:6].[OH-].[Na+]>C(O)C>[CH3:9][C:2]([N+:10]([O-:12])=[O:11])([CH3:1])[CH2:3][CH2:4][C:5]([OH:7])=[O:6] |f:1.2|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC(CCC(=O)OC)(C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
stirred for 1 day
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
chloroform and water were added
|
Type
|
WASH
|
Details
|
the aqueous phase was washed with chloroform
|
Type
|
ADDITION
|
Details
|
2 N Hydrochloric acid (20 ml) was added to the aqueous phase which
|
Type
|
EXTRACTION
|
Details
|
was then extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extract was dried over sodium sulfate anhydrous
|
Type
|
CONCENTRATION
|
Details
|
The product was concentrated under reduced pressure
|
Reaction Time |
1 d |
Name
|
|
Type
|
product
|
Smiles
|
CC(CCC(=O)O)(C)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.32 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |